(2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate
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Overview
Description
(2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate: is a chemical compound with the molecular formula C8H14ClNO3. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of chloromethyl and dimethyl groups attached to the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate typically involves the reaction of 2,6-dimethylmorpholine with chloromethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted morpholine derivatives.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Hydrolysis: The major products are 2,6-dimethylmorpholine-4-carboxylic acid and chloromethyl alcohol.
Scientific Research Applications
Chemistry: In organic synthesis, (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate is used as an intermediate for the preparation of various complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Its structural features allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate depends on its specific application and the target molecule
Covalent Bond Formation: The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity.
Non-Covalent Interactions: The compound can also engage in non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, with biological targets.
Comparison with Similar Compounds
2,6-Dimethylmorpholine: A related compound with similar structural features but lacking the chloromethyl and carboxylate groups.
cis-2,6-Dimethylmorpholine: Another stereoisomer with similar properties but different spatial arrangement of atoms.
Uniqueness: (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate is unique due to the presence of both chloromethyl and carboxylate groups, which confer distinct reactivity and potential for diverse applications. Its specific stereochemistry also contributes to its unique properties and potential biological activities .
Properties
Molecular Formula |
C8H14ClNO3 |
---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
chloromethyl (2S,6R)-2,6-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C8H14ClNO3/c1-6-3-10(4-7(2)13-6)8(11)12-5-9/h6-7H,3-5H2,1-2H3/t6-,7+ |
InChI Key |
OQIRSNSDSQVVFC-KNVOCYPGSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)OCCl |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)OCCl |
Origin of Product |
United States |
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